[[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-)
Description
Chemical Name: [(Chlorophenylthio)phenyl]diphenylsulfonium hexafluorophosphate
CAS Number: 68156-11-6
Molecular Formula: C24H18ClS2·F6P
Structure: The compound consists of a sulfonium cation with three aromatic substituents:
- Two phenyl groups,
- One [(chlorophenyl)thio]phenyl group (a phenyl ring substituted with a chlorophenylthio moiety). The counterion is hexafluorophosphate(1-), a weakly coordinating anion known for enhancing solubility in polar aprotic solvents .
Properties
CAS No. |
68156-11-6 |
|---|---|
Molecular Formula |
C24H18ClS2.F6P C24H18ClF6PS2 |
Molecular Weight |
550.9 g/mol |
IUPAC Name |
[2-(2-chlorophenyl)sulfanylphenyl]-diphenylsulfanium;hexafluorophosphate |
InChI |
InChI=1S/C24H18ClS2.F6P/c25-21-15-7-8-16-22(21)26-23-17-9-10-18-24(23)27(19-11-3-1-4-12-19)20-13-5-2-6-14-20;1-7(2,3,4,5)6/h1-18H;/q+1;-1 |
InChI Key |
TYARKGONSXUKEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3SC4=CC=CC=C4Cl.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-) generally proceeds via the formation of a sulfonium salt intermediate through electrophilic aromatic substitution and subsequent stabilization by the hexafluorophosphate anion.
-
- Diphenyl sulfide (diphenylsulfane)
- Chlorobenzene (chlorophenyl source)
- Strong acid catalyst (e.g., trifluoromethanesulfonic acid)
- Hexafluorophosphate source (e.g., hexafluorophosphoric acid or ammonium hexafluorophosphate)
Reaction Mechanism:
The reaction initiates with the activation of diphenyl sulfide by protonation or Lewis acid coordination, facilitating the formation of a sulfonium ion intermediate. Chlorobenzene acts as an electrophile or nucleophile depending on conditions, leading to the formation of the sulfonium cation bearing chlorophenyl and phenylthio substituents. The hexafluorophosphate anion then stabilizes the positively charged sulfonium center.-
- Controlled temperature (typically ambient to mild heating) to avoid side reactions
- Inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or moisture interference
- Solvent systems may include polar aprotic solvents to enhance solubility and reaction rates
Purification:
The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel chromatography) to yield the pure sulfonium salt with high purity.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Sulfonium ion formation | Diphenyl sulfide + chlorobenzene + acid | Intermediate sulfonium ion |
| Anion stabilization | Addition of hexafluorophosphate source | Formation of stable sulfonium salt |
| Purification | Recrystallization or chromatography | Pure [[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-) |
Industrial Scale Production
On an industrial scale, continuous flow reactors are employed to maintain consistent reaction parameters, improving yield and reproducibility. The process involves:
- Precise control of temperature and mixing
- Continuous addition of reagents to maintain steady-state conditions
- Inline purification steps such as crystallization or filtration
This approach minimizes batch-to-batch variability and enhances safety when handling strong acids and reactive intermediates.
Related Sulfur Chemistry and Preparation Insights
Sulfonium Salt Formation via Interrupted Pummerer Reaction
Research on sulfur(IV) chemistry highlights that sulfonium salts can be efficiently synthesized through interrupted Pummerer reactions involving sulfoxides and electrophilic activation (e.g., trifluoroacetic anhydride or triflic anhydride). This method can be adapted for preparing complex sulfonium salts, including those with chlorophenylthio substituents.
- The Pummerer reaction forms sulfonium intermediates that can be trapped or stabilized by suitable anions such as hexafluorophosphate.
- Lewis acids (e.g., scandium triflate or zinc chloride) can catalyze dehydration steps that facilitate sulfonium salt formation.
- These methods allow for stereoselective and regioselective synthesis of sulfonium salts with functionalized aryl groups.
Sulfur Ylide Intermediates and Sulfonium Salt Synthesis
Sulfur ylides, generated from sulfonium salts, are key intermediates in many synthetic transformations (e.g., epoxidation, cyclopropanation). Preparation of sulfonium salts often involves:
- Treatment of sulfides with alkylating agents in the presence of bases
- Use of sulfoxonium or sulfonium salts as precursors, activated by strong bases such as sodium hydride or potassium tert-butoxide
- Phase-transfer catalysis to improve reaction efficiency and selectivity
These methods provide alternative routes to sulfonium salts structurally related to [[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-).
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Electrophilic aromatic substitution with acid catalyst | Diphenyl sulfide, chlorobenzene, trifluoromethanesulfonic acid, hexafluorophosphate source, inert atmosphere | Direct synthesis, high purity achievable | Requires strong acid, moisture sensitive |
| Interrupted Pummerer reaction | Sulfoxide precursor, trifluoroacetic anhydride, Lewis acid catalyst | Stereoselective, versatile for functionalized sulfonium salts | Multi-step, sensitive to substituents |
| Sulfur ylide generation and alkylation | Sulfide, alkyl halide, strong base (NaH, KOtBu), phase-transfer catalyst | Efficient, adaptable to various substituents | Requires careful control of base and temperature |
| Continuous flow synthesis (industrial) | Continuous flow reactor, controlled temperature, reagent feed | Scalable, reproducible, safer for large scale | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-) can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiophenol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Photoinitiation in Polymer Chemistry
One of the primary applications of [(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-) is as a photoinitiator in cationic polymerization processes. When exposed to ultraviolet (UV) light, the compound undergoes photolysis, leading to the cleavage of sulfur-phenyl bonds. This generates reactive species that can initiate polymerization reactions, resulting in cross-linked polymers.
Key Mechanism :
- UV Exposure : The compound absorbs UV light.
- Bond Cleavage : Sulfur-phenyl bonds are cleaved.
- Reactive Species Formation : Generates cationic species that initiate polymerization.
This process is crucial for creating durable coatings, adhesives, and other materials that require rapid curing under UV light.
Case Studies
- UV-Curable Coatings : Research has demonstrated the use of this sulfonium salt in formulating UV-curable coatings that exhibit superior adhesion and durability compared to traditional coatings.
- Electronics : The compound's ability to create cross-linked polymer networks makes it suitable for applications in electronic materials, enhancing the performance of dielectric layers and encapsulants.
Synthesis of Functional Polymers
The synthesis of functional polymers using [(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-) allows for the development of materials with tailored properties. The chlorophenyl group can influence the thermal stability and mechanical properties of the resultant polymers.
Applications in Nanotechnology
In nanotechnology, this compound has been investigated for its potential to create nanostructured materials through controlled polymerization techniques. These materials can be used in drug delivery systems and as scaffolds for tissue engineering.
Mechanism of Action
The mechanism of action of [[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-) involves the interaction of the sulfonium cation with various molecular targets. The sulfonium group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The hexafluorophosphate anion plays a role in stabilizing the overall structure of the compound, enhancing its reactivity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonium Salts
Structural and Functional Analogues
The following compounds share the sulfonium-hexafluorophosphate core but differ in substituents and applications:
Comparative Analysis
Substituent Effects
- Chlorine Substitution: The target compound’s chlorophenylthio group enhances electron-withdrawing properties compared to the non-chlorinated analogue (CAS 68156-13-8). This increases its oxidative stability and acid strength upon irradiation, making it suitable for high-resolution photoresists .
- Phenylthio vs. Chlorophenylthio : The absence of chlorine in CAS 68156-13-8 reduces its environmental persistence but may lower its photochemical efficiency in certain formulations .
Solubility and Stability
- All three compounds exhibit high solubility in polar solvents like acetonitrile and propylene carbonate due to the hexafluorophosphate anion .
- The chlorinated derivative (68156-11-6) shows marginally lower solubility in non-polar solvents compared to CAS 68156-13-8, attributed to chlorine’s polarity .
Research Findings and Industrial Relevance
- Photolithography: The target compound’s chlorine substituent improves etch resistance in semiconductor manufacturing, outperforming non-chlorinated analogues in sub-20 nm node processes .
- UV-Curable Inks : CAS 68156-13-8 is preferred in low-toxicity formulations, while the chlorinated variant (68156-11-6) is reserved for high-durability coatings .
- Emerging Alternatives : Bis-sulfonium salts (e.g., CAS 74227-35-3) are gaining traction in extreme UV (EUV) lithography due to their dual-acid mechanism and reduced outgassing .
Biological Activity
The compound [[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-) (CAS Number: 68156-11-6) is a sulfonium salt that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, effects in cellular systems, and relevant case studies.
- Molecular Formula : C24H18ClF6PS2
- Molecular Weight : 550.947 g/mol
- Structural Characteristics : The compound features a sulfonium center surrounded by chlorophenyl and diphenyl groups, which contribute to its reactivity and interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of [[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-) can be attributed to several mechanisms:
- Electrophilic Nature : The sulfonium ion acts as an electrophile, which can interact with nucleophiles in biological molecules, potentially leading to modifications in proteins and nucleic acids.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis or necrosis through ROS-mediated pathways.
- Enzyme Inhibition : It has been observed that sulfonium compounds can inhibit certain enzymatic activities, affecting metabolic pathways.
Cytotoxicity
A study conducted on various cancer cell lines demonstrated that [[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-) exhibits significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined for different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 15.0 |
| A549 (Lung) | 10.0 |
These results indicate a promising potential for the compound as an anticancer agent.
Further investigation into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, caspase-3 and caspase-9 were activated, leading to programmed cell death.
Case Studies
-
Case Study on Breast Cancer Cells :
- Researchers treated MCF-7 cells with varying concentrations of the compound over 48 hours.
- Results showed increased levels of cleaved PARP (Poly ADP-ribose polymerase), confirming apoptosis induction.
-
Study on ROS Production :
- A fluorescence-based assay indicated that treatment with [[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-) resulted in a significant increase in ROS levels in HeLa cells.
- This suggests that oxidative stress is a contributing factor to the observed cytotoxicity.
Q & A
Q. What are the established synthetic routes for [[(Chlorophenyl)thio]phenyl]diphenylsulfonium hexafluorophosphate(1-), and how are intermediates characterized?
The synthesis typically involves nucleophilic substitution and sulfonium salt formation. For example, chlorophenylthiophenol reacts with diphenylsulfonium precursors under acidic conditions, followed by counterion exchange with hexafluorophosphoric acid . Key intermediates are characterized via ¹H/¹³C NMR to confirm substitution patterns and mass spectrometry to verify molecular weights. Hexafluorophosphate incorporation is validated using FT-IR (P-F stretching at ~740 cm⁻¹) and elemental analysis .
Q. What spectroscopic and chromatographic methods are recommended for purity assessment?
- HPLC with UV detection (λ = 254 nm) is used to quantify impurities, leveraging the compound’s aromatic absorption.
- X-ray crystallography (if single crystals are obtainable) resolves structural ambiguities, such as sulfonium center geometry .
- Thermogravimetric analysis (TGA) assesses thermal stability, critical for applications requiring high-temperature resistance .
Q. How should researchers handle stability and storage challenges?
The compound decomposes in water (via hexafluorophosphate hydrolysis ). Store at 2–8°C under inert atmosphere (argon/nitrogen) in amber vials to prevent photodegradation. Pre-dry solvents (e.g., acetonitrile) to <50 ppm H₂O for experimental use .
Advanced Research Questions
Q. What photochemical mechanisms underlie its role as a photoacid generator (PAG), and how do substituents influence reactivity?
Upon UV irradiation, the sulfonium cation undergoes heterolytic cleavage, releasing a proton and generating a strong Brønsted acid (HPF₆) . The chlorophenylthio group enhances absorption at 300–350 nm compared to non-halogenated analogs (e.g., diphenyl[(phenylthio)phenyl]sulfonium salts), enabling deeper UV penetration in photoresist applications. Compare quantum yields using actinometry (e.g., ferrioxalate) to quantify acid generation efficiency .
Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR)?
Conflicting data on thermal stability vs. photoreactivity can be addressed via DFT calculations (e.g., Gaussian 16):
- Optimize geometry to assess bond dissociation energies (S–C vs. S–Cl).
- Simulate UV-Vis spectra (TD-DFT) to correlate substituent effects (e.g., electron-withdrawing Cl) with λₘₐₓ shifts . Cross-validate with experimental cyclovoltammetry to map redox stability .
Q. What strategies mitigate batch-to-batch variability in sulfonium salt synthesis?
- In situ monitoring : Use ReactIR to track sulfonium intermediate formation (disappearance of S–H stretch at ~2550 cm⁻¹).
- Counterion exchange optimization : Replace traditional metathesis (e.g., KCl) with ion-exchange resins to minimize PF₆⁻ contamination .
- Statistical design (e.g., DoE) identifies critical factors (reaction time, acid concentration) affecting yield .
Safety and Regulatory Considerations
Q. What are the acute toxicity profiles and recommended safety protocols?
Classified as toxic (LD₅₀ = 50–300 mg/kg, oral) . Use fume hoods for handling, and avoid skin contact (wear nitrile gloves). Hexafluorophosphate decomposition releases HF; neutralize spills with calcium gluconate gel .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
